molecular formula C12H10N4O3 B215323 2-{3-Nitroanilino}nicotinamide

2-{3-Nitroanilino}nicotinamide

Cat. No. B215323
M. Wt: 258.23 g/mol
InChI Key: GZFVXWJVRLWUKL-UHFFFAOYSA-N
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Description

2-{3-Nitroanilino}nicotinamide, commonly known as TTNAN, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs, which are essential coenzymes involved in numerous cellular processes.

Mechanism of Action

The mechanism of action of TTNAN involves its ability to mimic NAD+ and bind to the catalytic domain of PARP, thereby inhibiting its activity. This results in the accumulation of DNA damage and ultimately leads to cell death. TTNAN has also been shown to induce autophagy, a process by which cells recycle damaged organelles and proteins, leading to a reduction in cancer cell survival.
Biochemical and Physiological Effects:
TTNAN has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, TTNAN has been shown to reduce inflammation and improve insulin sensitivity in obese mice, suggesting potential applications in metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of TTNAN is its specificity for PARP, making it a potent inhibitor of this enzyme. However, TTNAN has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, TTNAN can be expensive to synthesize, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for the research on TTNAN. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of TTNAN. Another area of interest is the investigation of TTNAN's potential applications in metabolic disorders, such as type 2 diabetes. Additionally, the combination of TTNAN with other chemotherapeutic agents is an area of active research, with the goal of improving cancer treatment outcomes.
Conclusion:
In conclusion, TTNAN is a promising compound with potential applications in cancer research and metabolic disorders. Its mechanism of action involves the inhibition of PARP, leading to the accumulation of DNA damage and cell death. While there are limitations to its use in lab experiments, TTNAN has several advantages, including its specificity for PARP and its ability to sensitize cancer cells to chemotherapy and radiation therapy. Further research is needed to fully explore the potential of TTNAN as a therapeutic agent.

Scientific Research Applications

TTNAN has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. TTNAN has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Product Name

2-{3-Nitroanilino}nicotinamide

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

2-(3-nitroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C12H10N4O3/c13-11(17)10-5-2-6-14-12(10)15-8-3-1-4-9(7-8)16(18)19/h1-7H,(H2,13,17)(H,14,15)

InChI Key

GZFVXWJVRLWUKL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2-(3-nitroanilino)-3-chloroformylpyridine was dissolved in tetrahydrofuran (2000 ml) and 70 ml of 30% solution of NH4OH was added dropwise with stirring to the reaction mixture. The reaction mixture was stirred at room temperature for 18 hours. Water was added to the mixture to dissolve the solid ammonium chloride that was formed. The tetrahydrofuran was removed, and the resulting aqueous slurry was filtered and washed yielding a yellow solid. The solid was washed with water and air dried yielding 64.8 g (250 mmole, 99% yield) of 2-(3-nitroanilino)-3-carbamoylpyridine (mp 240°-241° C.).
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Synthesis routes and methods II

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